molecular formula C22H34O4 B10829889 Prostaglandin A2 ethyl ester

Prostaglandin A2 ethyl ester

Cat. No.: B10829889
M. Wt: 362.5 g/mol
InChI Key: QCWSNSWUCYNLHP-VGEIBRHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin A2 ethyl ester is a derivative of prostaglandin A2, a member of the prostaglandin family of lipid compounds. Prostaglandins are synthesized from arachidonic acid and play crucial roles in various physiological processes, including inflammation, pain modulation, and regulation of blood flow . This compound is often used in scientific research due to its stability and ease of handling compared to its parent compound.

Preparation Methods

The synthesis of prostaglandin A2 ethyl ester typically involves the esterification of prostaglandin A2. One common method is the reaction of prostaglandin A2 with ethanol in the presence of an acid catalyst. This reaction proceeds under mild conditions and results in the formation of the ethyl ester derivative . Industrial production methods may involve more complex procedures, including the use of biocatalysts and stereoselective synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Prostaglandin A2 ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products . Major products formed from these reactions include various prostaglandin analogs with modified functional groups.

Scientific Research Applications

Prostaglandin A2 ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of prostaglandin A2 ethyl ester involves its interaction with specific prostaglandin receptors on the cell surface. These receptors are G protein-coupled receptors that mediate various intracellular signaling pathways. Upon binding to its receptor, this compound can activate or inhibit the production of cyclic adenosine monophosphate (cAMP), leading to downstream effects on cellular functions . The molecular targets and pathways involved include the regulation of inflammatory mediators and modulation of immune responses .

Comparison with Similar Compounds

Prostaglandin A2 ethyl ester can be compared with other prostaglandin derivatives, such as:

What sets this compound apart is its stability and ease of handling, making it a valuable tool in research settings. Its unique chemical structure also allows for specific interactions with prostaglandin receptors, providing distinct biological effects .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate

InChI

InChI=1S/C22H34O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h6,9,14-20,23H,3-5,7-8,10-13H2,1-2H3/b9-6-,16-14+/t18-,19-,20+/m0/s1

InChI Key

QCWSNSWUCYNLHP-VGEIBRHWSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OCC)O

Origin of Product

United States

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